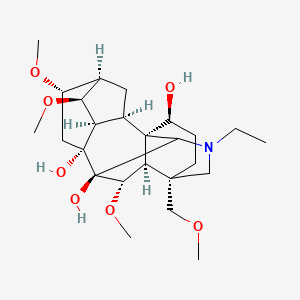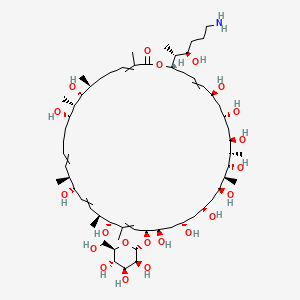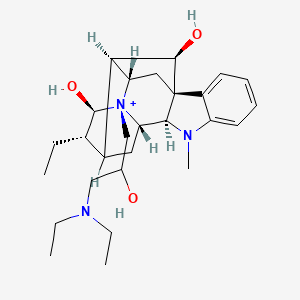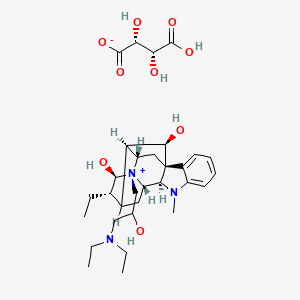
DK-1-150
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DK-1-150 is an inducer of apoptotic cell death in TNBC cell lines without causing cytotoxicity in the normal mammary epithelial cell line.
Wissenschaftliche Forschungsanwendungen
1. Data Knowledge Base for High Energy Nuclear Physics
The Data Knowledge Base (DKB) project aims to facilitate fast and easy access to significant information about LHC (Large Hadron Collider) experiments for the scientific community. It includes a data integration subsystem that handles metadata aggregation, transformation according to the current data model, and loading to the general storage in a standardized form. The transformation process is implemented as individual program modules within the data integration subsystem (Kaida et al., 2018).
2. Interdisciplinary Education in Water Resource Systems
The Vienna Doctoral Programme on Water Resource Systems (DK-WRS) is designed to educate students in interdisciplinary water science through advanced research. It focuses on integrating disciplines, maintaining depth in interdisciplinary programs, and teaching subjects beyond each student's core expertise. The program uses joint science questions and study sites to foster integration across disciplines and has implemented quality control systems like theses by journal publications to maintain depth (Blöschl et al., 2011).
3. Privacy Preserving in Biomedical Research
A software designed using the R Shiny library provides data discovery and feasibility analyses while complying with regulatory and contractual regulations. It's applied to the data and biomaterial of the German Center for Cardiovascular Research (DZHK), allowing researchers to get an overview of available data and biomaterial. The software ensures privacy rights of study participants are respected by integrating data by querying the informed consent and not persistently storing data (Scheel et al., 2019).
4. Monitoring the Deformation of Wooden Panels
The "Deformometric Kit" (DK) is both a method and equipment designed at DEISTAF (University of Florence) for measuring and monitoring the deformation dynamics of wooden objects. It provides reliable and accurate records of the behavior of original panel paintings in various environments, helping curatorial staff and researchers make informed decisions for future restoration interventions and evaluate the impact of climate on conservation state (Uzielli et al., 2012).
Eigenschaften
CAS-Nummer |
2209879-13-8 |
|---|---|
Produktname |
DK-1-150 |
Molekularformel |
C30H40N2O |
Molekulargewicht |
444.66 |
IUPAC-Name |
4-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide |
InChI |
InChI=1S/C30H40N2O/c1-21-19-26-27(30(5,6)14-13-29(26,3)4)20-25(21)22(2)23-9-11-24(12-10-23)28(33)31-15-18-32-16-7-8-17-32/h9-12,19-20H,2,7-8,13-18H2,1,3-6H3,(H,31,33) |
InChI-Schlüssel |
SNEYZUKSCJGYRA-UHFFFAOYSA-N |
SMILES |
O=C(NCCN1CCCC1)C2=CC=C(C(C3=C(C)C=C4C(C)(C)CCC(C)(C)C4=C3)=C)C=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DK-1-150; DK1150; DK 1 150; DK1-150; DK-1150; DK 1-150; DK-1 150 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














